2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium methyl sulphate
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Overview
Description
2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium methyl sulphate is a complex organic compound with a unique structure that combines a quinolinium core with a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium methyl sulphate typically involves multiple steps. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the quinolinium moiety. The final step involves the methylation of the quinolinium nitrogen and the formation of the methyl sulphate salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium methyl sulphate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium methyl sulphate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinolinium and thiadiazole derivatives, such as:
- 2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium chloride
- 2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium bromide
Uniqueness
The uniqueness of 2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium methyl sulphate lies in its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
85050-06-2 |
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Molecular Formula |
C23H23N3O6S2 |
Molecular Weight |
501.6 g/mol |
IUPAC Name |
methyl 4-[4-methyl-5-[(E)-(1-methylquinolin-2-ylidene)methyl]-1,3,4-thiadiazol-4-ium-2-yl]benzoate;methyl sulfate |
InChI |
InChI=1S/C22H20N3O2S.CH4O4S/c1-24-18(13-12-15-6-4-5-7-19(15)24)14-20-25(2)23-21(28-20)16-8-10-17(11-9-16)22(26)27-3;1-5-6(2,3)4/h4-14H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
MGBJLQOGUZXASV-UHFFFAOYSA-M |
Isomeric SMILES |
CN1/C(=C/C2=[N+](N=C(S2)C3=CC=C(C=C3)C(=O)OC)C)/C=CC4=CC=CC=C41.COS(=O)(=O)[O-] |
Canonical SMILES |
CN1C(=CC2=[N+](N=C(S2)C3=CC=C(C=C3)C(=O)OC)C)C=CC4=CC=CC=C41.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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